2-({Oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetyl}amino)ethyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]formamido}ethyl 4-chlorobenzoate is a complex organic compound that features a thiazole ring, a phenyl group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]formamido}ethyl 4-chlorobenzoate typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]formamido}ethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]formamido}ethyl 4-chlorobenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]formamido}ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity through π-π interactions. The chlorobenzoate moiety can participate in hydrogen bonding or hydrophobic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amines: Known for their antileishmanial activity.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial and antifungal properties.
Thiazole derivatives: Used in various therapeutic applications, such as anticancer and anti-inflammatory agents.
Uniqueness
2-{[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]formamido}ethyl 4-chlorobenzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring, phenyl group, and chlorobenzoate moiety allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C20H16ClN3O4S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetyl]amino]ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C20H16ClN3O4S/c21-15-8-6-14(7-9-15)19(27)28-11-10-22-17(25)18(26)24-20-23-16(12-29-20)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,22,25)(H,23,24,26) |
InChI Key |
BHDPDCKKQJTHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=O)NCCOC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.